molecular formula C13H15NO B1385240 N-(furan-2-ylmethyl)-2,5-dimethylaniline CAS No. 1021058-39-8

N-(furan-2-ylmethyl)-2,5-dimethylaniline

Cat. No.: B1385240
CAS No.: 1021058-39-8
M. Wt: 201.26 g/mol
InChI Key: JTZXSZRKFLIXQJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,5-dimethylaniline is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

N-Demethylation of Substituted N,N-Dimethylanilines

A study explored the N-demethylation mechanism of N,N-dimethylanilines (DMAs) by cytochrome P450, revealing the reaction pathways involve C-H hydroxylation followed by nonenzymatic carbinolamine decomposition. This process demonstrates a polar character in the hydrogen atom transfer step and exhibits a switch from spin-selective reactivity to two-state reactivity for different DMA derivatives. The research also delves into kinetic isotope effect profiles and the behavior of carbinolaniline in nonenzymatic environments (Wang et al., 2007).

Catalytic Synthesis of N,N-Dimethylanilines

The palladium-catalyzed synthesis of N,N-dimethylaniline derivatives showcases a method that effectively utilizes dimethylamines and aryl triflates. This process results in high yields and demonstrates the multifunctional nature of N,N-dimethylanilines as versatile building blocks in organic synthesis (Taeufer & Pospech, 2020).

Electropolymerization and Application in Biofuels

Research into the electrochemical oxidation and polymerization of N,N-dimethylaniline has led to the development of polymers with potential applications in various fields, including biofuels and material sciences. Studies on 2,5-dimethylfuran, a biofuel candidate, highlight the formation of key species like 2-(5-methyl)furylmethyl radical and 2,5-dimethylene-2,5-dihydrofuran, contributing valuable insights into the chemical processes involved in alternative energy resources (Liu et al., 2015).

Photocatalysis and Microfluidics in Organic Synthesis

A study on visible-light-driven photocascade catalysis integrated with flow microreactors illustrates the advancement in organic synthesis techniques. This research highlights the union of N,N-dimethylanilines and α-azidochalcones, forming complex molecular structures efficiently, paving the way for innovative approaches in synthetic chemistry (Borra et al., 2017).

Corrosion Inhibition and Material Protection

Studies on the synthesis of poly(2,5-dimethylaniline) coatings on metals like low carbon steel and copper have demonstrated significant corrosion protection capabilities. These coatings provide a protective barrier, significantly reducing the corrosion rate in chloride environments, indicating their potential application in industrial and construction sectors (Shinde et al., 2006), (Shinde, Gaikwad, & Patil, 2006).

Environmental Impact and Biodegradation

An investigation into the biodegradation of 2,4-dimethylaniline, an environmental pollutant, by Pseudomonas species, sheds light on the microbial degradation pathways of industrial pollutants. This study offers insights into the potential use of biological systems for the remediation of environmental contaminants, contributing to sustainability efforts (Brimecombe, Fogel, & Limson, 2006).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10-5-6-11(2)13(8-10)14-9-12-4-3-7-15-12/h3-8,14H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZXSZRKFLIXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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